molecular formula C15H21NO3 B595226 Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate CAS No. 1225439-73-5

Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate

Cat. No. B595226
M. Wt: 263.337
InChI Key: UTMZNVFKKSTTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound, tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate, the SMILES string is OC1(C)CN(S(C2=CC=C(C)C=C2)(=O)=O)C1 and the InChI key is IDDANVBGBWXLHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate, the molecular weight is 263.332, the density is 1.2±0.1 g/cm3, and the boiling point is 385.0±42.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Fate and Biodegradation

Biodegradation and Environmental Behavior : Research on similar compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), has shown that microorganisms can degrade these substances in soil and groundwater. The studies suggest that aerobic biodegradation pathways initially involve hydroxylation, followed by the formation of various intermediates. The environmental fate of these compounds, including their persistence and transformation in different environmental matrices, offers insights into potential environmental considerations for tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate (Thornton et al., 2020).

Synthetic Applications and Methodologies

Synthetic Phenolic Antioxidants : A review on synthetic phenolic antioxidants (SPAs) outlines their widespread use in industrial and commercial products to prevent oxidative damage. This context may relate to the synthetic utility of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate in designing molecules with antioxidant properties. The review discusses the occurrence, exposure, and toxicity of SPAs, highlighting the importance of designing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Advanced Materials and Chemical Recycling

Chemical Recycling of Polymers : Research into the chemical recycling of poly(ethylene terephthalate) (PET) discusses methodologies for breaking down PET into its monomers for repolymerization. This research area highlights the importance of chemical recycling and the potential role of novel compounds in facilitating or improving these processes. The focus on sustainability and reducing environmental impact is pertinent across chemical disciplines, including the study and application of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate (Karayannidis & Achilias, 2007).

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZNVFKKSTTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate

Synthesis routes and methods

Procedure details

60 ml (60 mmol) of 1M ortho-tolylmagnesium chloride in THF are added dropwise to a solution of 7.4 g (43 mmol) of tert-butyl 3-oxoazetidine-1-carboxylate in 60 ml of tetrahydrofuran cooled to −78° C. After stirring for 1 h at ambient temperature, the mixture is hydrolysed with a saturated aqueous solution of ammonium chloride and then extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated. The beige solid obtained is purified by silica gel chromatography, elution being carried out with a 50/50 heptane/ethyl acetate mixture. 8.9 g of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate are obtained in the form of a white solid with a yield of 79%.
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60 mL
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7.4 g
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60 mL
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